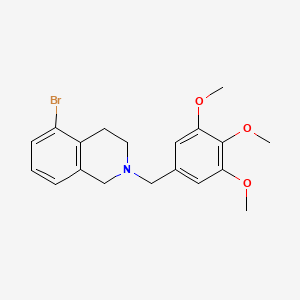

Antitumor agent-109

Description

BenchChem offers high-quality Antitumor agent-109 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitumor agent-109 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22BrNO3 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3 |

InChI Key |

MGXKYGMIEHKJAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Bexobrutideg (NX-5948)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexobrutideg (NX-5948) is a novel, orally bioavailable, small molecule antitumor agent that functions as a targeted protein degrader of Bruton's tyrosine kinase (BTK). By hijacking the ubiquitin-proteasome system, bexobrutideg facilitates the degradation of both wild-type and mutant forms of BTK, offering a promising therapeutic strategy for B-cell malignancies, including those that have developed resistance to conventional BTK inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of bexobrutideg, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a prime target for therapeutic intervention. While BTK inhibitors have demonstrated significant clinical success, the emergence of resistance mutations and the kinase-independent scaffolding function of BTK present ongoing challenges.

Bexobrutideg represents a next-generation therapeutic approach that overcomes these limitations. As a heterobifunctional degrader, bexobrutideg brings BTK into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein. This event-driven, catalytic mechanism allows for the elimination of the entire BTK protein, including its scaffolding function, and is effective against various clinically relevant BTK mutations.[1]

Mechanism of Action

Bexobrutideg is a chimeric targeting molecule composed of a ligand that binds to BTK and another ligand that recruits the cereblon E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between BTK and cereblon, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single molecule of bexobrutideg to mediate the degradation of multiple BTK protein molecules, leading to potent and sustained downstream effects.[3] Preclinical studies have demonstrated the exceptional catalytic efficiency of bexobrutideg, with a single molecule capable of degrading approximately 10,000 copies of BTK per hour.[3]

dot

Caption: Mechanism of action of Bexobrutideg (NX-5948).

Quantitative Data

Preclinical Data

Bexobrutideg has demonstrated potent and rapid degradation of BTK in various preclinical models.

| Parameter | Value | Cell Line/System | Reference |

| DC50 (BTK Degradation) | 0.34 nM | Primary Human B-cells | [2] |

| DC50 (BTK Degradation) | < 1 nM | Lymphoma cell lines and PBMCs | [2] |

| Time to Complete Degradation | ~2 hours (at 10 nM) | Ramos cells | [2] |

| Catalytic Efficiency | ~10,000 BTK molecules/hour/molecule | Preclinical models | [3] |

Clinical Data (Phase 1a/b NX-5948-301 Study)

The first-in-human Phase 1a/b clinical trial (NCT05131022) has shown promising efficacy and a manageable safety profile for bexobrutideg in patients with relapsed/refractory B-cell malignancies.[4][5]

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 80.9% | Relapsed/Refractory CLL/SLL (n=47) | [6] |

| Median Time to First Response | 1.9 months | Relapsed/Refractory CLL/SLL | [6] |

| Objective Response Rate (ORR) | 84.2% | Waldenström Macroglobulinemia (n=19) | [4] |

Patient Demographics and Baseline Characteristics (CLL/SLL Cohort)

| Characteristic | Value | Reference |

| Median Age | 68.5 years (range, 35-88) | [5] |

| Median Prior Lines of Therapy | 4 (range, 2-12) | [5] |

| Prior Covalent BTKi | 97.9% | [5] |

| Prior BCL2i | 83% | [5] |

| Double Refractory (BTKi and BCL2i) | 81% | [5] |

| BTK Mutation | 38% | [5] |

| TP53 Mutation | 45% | [5] |

Common Treatment-Emergent Adverse Events (Any Grade)

| Adverse Event | Percentage | Reference |

| Purpura/Contusion | 45.8% | [6] |

| Fatigue | 31.3% | [6] |

| Diarrhea | 31.3% | [6] |

| Neutropenia | 29.2% | [6] |

| Rash | 27.1% | [6] |

| Petechiae | 25.0% | [6] |

Experimental Protocols

In Vitro BTK Degradation Assay

Objective: To determine the concentration-dependent degradation of BTK in cancer cell lines following treatment with bexobrutideg.

Materials:

-

Cancer cell lines (e.g., Ramos, TMD8)

-

Bexobrutideg (NX-5948)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of bexobrutideg (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop it using a chemiluminescent substrate.

-

Image the blot and perform densitometric analysis to quantify the BTK protein levels relative to the loading control.

-

Calculate the DC50 value (the concentration at which 50% of the protein is degraded) using appropriate software (e.g., GraphPad Prism).

dot

Caption: Workflow for in vitro BTK degradation assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of bexobrutideg in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Cancer cell line (e.g., TMD8)

-

Matrigel

-

Bexobrutideg (NX-5948) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer bexobrutideg orally at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BTK levels, immunohistochemistry).

dot

Caption: Workflow for in vivo xenograft tumor model.

Conclusion

Bexobrutideg (NX-5948) is a potent and selective degrader of BTK with a novel mechanism of action that addresses key limitations of traditional BTK inhibitors. Its ability to catalytically degrade both wild-type and mutant forms of BTK, including the elimination of the protein's scaffolding function, translates to significant antitumor activity in preclinical models and promising clinical efficacy in heavily pretreated patients with B-cell malignancies. The favorable safety profile and durable responses observed in clinical trials underscore the potential of bexobrutideg as a valuable therapeutic option for patients with relapsed/refractory B-cell cancers. Further clinical development is ongoing to fully elucidate its therapeutic potential in a broader range of B-cell malignancies.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Antitumor Agent-109

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic route and purification protocols for Antitumor Agent-109 (AT-109), a novel investigational kinase inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary technical details to reproduce and scale the synthesis and purification of this compound.

Synthesis of Antitumor Agent-109 (AT-109)

AT-109 is a heterocyclic molecule designed to target a key signaling pathway implicated in tumor cell proliferation.[1][2] The synthesis is a three-step process commencing with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

// Nodes A [label="Step 1: Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Nucleophilic Aromatic Substitution (SNAr)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 3: Amide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="AT-109 (Crude)", shape=cylinder, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Intermediate 1"]; B -> C [label="Intermediate 2"]; C -> D [label="Crude Product"]; } dot Caption: Multi-step synthesis workflow for Antitumor Agent-109.

Step 1: Suzuki Coupling

This initial step involves a palladium-catalyzed Suzuki coupling to form the core biphenyl structure of the molecule.

-

Reaction: To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq) in a 2:1 mixture of Toluene and Water (0.2 M) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction is heated to 90 °C for 12 hours under an argon atmosphere.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, Intermediate 1, is a yellow solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution to introduce a key amine functional group.

-

Reaction: Intermediate 1 (1.0 eq) is dissolved in dimethylformamide (DMF) (0.3 M). 4-Aminophenol (1.2 eq) and potassium carbonate (2.5 eq) are added to the solution. The reaction mixture is heated to 120 °C for 8 hours.

-

Work-up: The reaction is cooled and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford Intermediate 2 as a dark orange solid.

Step 3: Amide Coupling

The final step is an amide coupling reaction to install the terminal functional group of AT-109.

-

Reaction: To a solution of Intermediate 2 (1.0 eq) and 4-(dimethylamino)benzoic acid (1.1 eq) in DMF (0.25 M) at 0 °C is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude AT-109 as a brown solid.

| Step | Reaction Type | Starting Material | Product | Yield (%) | Purity (HPLC, %) |

| 1 | Suzuki Coupling | 1-bromo-4-nitrobenzene | Intermediate 1 | 92 | 95 |

| 2 | SNAr | Intermediate 1 | Intermediate 2 | 85 | 93 |

| 3 | Amide Coupling | Intermediate 2 | AT-109 (Crude) | 88 | 85 |

Purification of Antitumor Agent-109 (AT-109)

The crude AT-109 obtained from the synthesis contains residual reagents, byproducts, and intermediates that must be removed to meet the high purity standards required for biological and clinical studies.[3][4] Flash column chromatography followed by recrystallization is the primary method for purification.[5]

// Nodes Crude [label="Crude AT-109", shape=cylinder, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Flash Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Combine Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure AT-109 (>99%)", shape=cylinder, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Chromatography; Chromatography -> Fractions; Fractions -> Recrystallization; Recrystallization -> Pure; } dot Caption: Purification workflow for obtaining high-purity AT-109.

-

Preparation: A silica gel slurry is prepared in hexane and packed into a glass column. The column is then equilibrated with the mobile phase (30% ethyl acetate in hexane). The crude AT-109 is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (from 30% to 70%). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction Pooling: Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield a purified, amorphous solid.

-

Procedure: The purified solid from chromatography is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature, and then placed at 4 °C for 12 hours to facilitate crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under high vacuum to yield the final, highly pure AT-109.

| Purification Step | Starting Purity (HPLC, %) | Final Purity (HPLC, %) | Recovery Yield (%) |

| Flash Chromatography | 85 | 98 | 90 |

| Recrystallization | 98 | >99.5 | 95 |

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

AT-109 is designed as a potent inhibitor of the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy.[6][7] By inhibiting this pathway, AT-109 is hypothesized to induce apoptosis and halt tumor growth.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; AT109 [label="AT-109", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> AKT [label="Activation"]; AKT -> Proliferation [label="Promotes"]; AT109 -> PI3K [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition"]; } dot Caption: AT-109 inhibits the PI3K/AKT signaling pathway.

This guide provides a comprehensive overview of the synthesis and purification of Antitumor Agent-109. The detailed protocols and data are intended to facilitate the production of this compound for further research and development. Adherence to these methods should yield high-purity AT-109 suitable for preclinical and clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]

- 3. Small Molecule Purification | Hanbon [jshanbon.com]

- 4. Small Molecule Drugs [dupont.com]

- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Antitumor agent-109 chemical structure and properties

An in-depth search for "Antitumor agent-109" did not yield any specific chemical entity with this designation in publicly accessible scientific databases or literature. This name is likely an internal, preclinical, or proprietary code that has not been disclosed in the public domain.

To provide the requested in-depth technical guide, a more specific and recognized identifier for the compound is required. Please provide one of the following:

-

IUPAC Name: The systematic name based on the molecular structure.

-

Common Name or Brand Name: Any alternative names used to identify the agent.

-

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

A specific reference to a scientific publication or patent that describes the synthesis, characterization, or biological evaluation of "Antitumor agent-109."

Without this essential information, it is not possible to determine the chemical structure, physicochemical properties, biological activity, relevant signaling pathways, or experimental protocols associated with the requested agent.

An In-depth Technical Guide to Antitumor Agent-109 (Compound 6-15): A Novel Inhibitor of the Gas6-Axl Signaling Axis

Authored by: Gemini AI

October 2025

Abstract

Antitumor agent-109, also identified as compound 6-15, is a novel synthetic small molecule demonstrating significant potential as a cancer therapeutic. Its primary mechanism of action involves the downregulation of the Growth Arrest-Specific 6 (Gas6) and Axl receptor tyrosine kinase signaling pathway. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of Antitumor agent-109. It includes a detailed summary of its in vitro and in vivo antitumor activities, elucidation of its mechanism of action, and a description of the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

Antitumor agent-109 (compound 6-15) is a synthetic compound belonging to a series of 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole derivatives. Its discovery was the result of a targeted drug design and synthesis program aimed at identifying novel anticancer agents. The development of this series was based on the modification of the 7-azaoxindole core, a scaffold known for its biological activities.

In a study that synthesized and evaluated 35 novel compounds, Antitumor agent-109, which incorporates a quinoline moiety, emerged as the lead candidate due to its superior cytotoxic effects against a panel of seven human cancer cell lines when compared to the multi-kinase inhibitor, sunitinib.[1][2] The origin of Antitumor agent-109 is entirely synthetic, and its synthesis is achieved through a multi-step chemical process.

Mechanism of Action

Antitumor agent-109 exerts its antitumor effects by inhibiting the Gas6-Axl signaling pathway.[1][2][3] This pathway is a critical mediator of cell survival, proliferation, migration, and therapy resistance in many cancers. The binding of the ligand Gas6 to its receptor, the Axl tyrosine kinase, initiates a signaling cascade that includes the activation of downstream effectors such as PI3K and Akt.

Interestingly, while Antitumor agent-109 is a potent inhibitor of the Gas6-Axl axis, its direct inhibitory activity against a panel of receptor tyrosine kinases, including Axl, was found to be significantly weaker than that of sunitinib.[1][2] This suggests a mechanism that is distinct from direct kinase inhibition. The primary mode of action appears to be the downregulation of both Gas6 and Axl expression.[1][2][3] The effects of Antitumor agent-109 on cancer cells, including the induction of apoptosis, an increased Bax/Bcl-2 ratio, and inhibition of the PI3K/Akt pathway, are similar to the effects observed with siRNA-mediated knockdown of Gas6.[1][2]

Signaling Pathway Diagram

Caption: Inhibition of the Gas6-Axl signaling pathway by Antitumor agent-109.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Antitumor agent-109

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.0 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| HT-29 | Colon Cancer | 4.6 |

| DU145 | Prostate Cancer | 1.1 |

| U937 | Lymphoma | 6.7 |

| A549 | Lung Cancer | 4.2 |

| PANC-1 | Pancreatic Cancer | 4.0 |

| Data sourced from MedChemExpress and InvivoChem, citing Bae D, et al.[3] |

Table 2: In Vivo Antitumor Efficacy of Antitumor agent-109

| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition |

| A549 (Lung Cancer) | Antitumor agent-109 | 1 mg/kg | Significant |

| A549 (Lung Cancer) | Antitumor agent-109 | 3 mg/kg | Significant |

| PANC-1 (Pancreatic Cancer) | Antitumor agent-109 | 3 mg/kg | Significant |

| Data summarized from in vivo studies in BALB/c-nu mice.[3] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize Antitumor agent-109. These are based on standard laboratory procedures and information from the primary literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, and PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of Antitumor agent-109 (typically in a dose-response range from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: PANC-1 or A549 cells are treated with Antitumor agent-109 (10 µM) for 48 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: A549 or PANC-1 cells (5 x 10⁶ cells in 100 µL of PBS/Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: Antitumor agent-109 (1 or 3 mg/kg) or a vehicle control is administered via intraperitoneal injection, typically six times a week.

-

Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.

-

Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of Antitumor agent-109.

Conclusion

Antitumor agent-109 (compound 6-15) represents a promising new lead compound for the development of anticancer therapies. Its novel mechanism of action, which involves the downregulation of the Gas6-Axl signaling axis rather than direct kinase inhibition, may offer advantages in overcoming resistance to conventional targeted therapies. The potent in vitro cytotoxicity across a range of cancer cell lines and significant in vivo antitumor efficacy in preclinical models warrant further investigation and development of this compound. Future studies should focus on optimizing its pharmacological properties and further elucidating its precise molecular interactions.

References

In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent-109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation process for Antitumor Agent-109 (also known as compound 6-15), a novel therapeutic candidate. The document details the agent's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for target validation, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Antitumor Agent-109

Antitumor Agent-109 is a small molecule inhibitor identified as 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole. Preclinical studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines. This guide focuses on the methodologies used to identify and validate its primary molecular target, the Gas6-Axl signaling pathway, a critical mediator of tumor proliferation, survival, and metastasis.

Target Identification: The Gas6-Axl Signaling Pathway

Initial screening and subsequent mechanistic studies have identified the Receptor Tyrosine Kinase (RTK) Axl as the primary target of Antitumor Agent-109. Axl and its ligand, Growth Arrest-Specific 6 (Gas6), are frequently overexpressed in various cancers and are associated with poor prognosis and drug resistance. Antitumor Agent-109 disrupts this signaling axis, leading to downstream inhibition of pro-survival pathways and induction of apoptosis in cancer cells.

The Gas6-Axl Signaling Cascade

The binding of Gas6 to the Axl receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, proliferation, and resistance to apoptosis. Antitumor Agent-109 inhibits the expression of both Gas6 and Axl, thereby blocking the initiation of this signaling cascade.

Quantitative Data Summary

The efficacy of Antitumor Agent-109 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of Antitumor Agent-109 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.0 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| HT-29 | Colon Cancer | 4.6 |

| DU145 | Prostate Cancer | 1.1 |

| U937 | Lymphoma | 6.7 |

| A549 | Lung Cancer | 4.2 |

| PANC-1 | Pancreatic Cancer | 4.0 |

Table 2: In Vivo Efficacy of Antitumor Agent-109 in Xenograft Models

| Tumor Model | Treatment | Dosage | Outcome |

| A549 Xenograft | Antitumor Agent-109 | 3 mg/kg, i.p. | Significant reduction in tumor size and weight |

| PANC-1 Xenograft | Antitumor Agent-109 | 3 mg/kg, i.p. | Significant reduction in tumor size and weight |

Experimental Protocols for Target Validation

The following section provides detailed methodologies for the key experiments used to validate the targeting of the Gas6-Axl pathway by Antitumor Agent-109.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Antitumor Agent-109 on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Antitumor Agent-109 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Antitumor Agent-109.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to measure the levels of total and phosphorylated proteins in the Gas6-Axl signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with Antitumor Agent-109 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, phospho-Axl (Tyr779), Akt, and phospho-Akt (Ser473) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with Antitumor Agent-109 at the desired concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of Antitumor Agent-109 on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with Antitumor Agent-109 for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

siRNA-Mediated Gene Knockdown

This technique is used to confirm that the effects of Antitumor Agent-109 are specifically due to the inhibition of the Gas6-Axl pathway.

Protocol:

-

Transfection: Transfect cancer cells (e.g., PANC-1) with siRNA targeting Gas6 or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

-

Validation: Confirm the knockdown of Gas6 expression by Western blot or qRT-PCR.

-

Functional Assays: Perform cell viability, apoptosis, and cell cycle assays on the knockdown cells to compare the effects with those of Antitumor Agent-109 treatment.

Conclusion

The comprehensive experimental approach detailed in this guide provides strong evidence for the identification and validation of the Gas6-Axl signaling pathway as the primary target of Antitumor Agent-109. The quantitative data from in vitro and in vivo studies demonstrate the potent antitumor activity of this agent. The provided protocols serve as a foundation for further preclinical and clinical development of Antitumor Agent-109 as a promising cancer therapeutic.

In vitro cytotoxicity of Antitumor agent-109 in cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Antitumor agent-109, a potent inhibitor of the Gas6-Axl signaling axis. This document outlines the agent's effects on various cancer cell lines, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for key cytotoxicity assays.

Introduction to Antitumor Agent-109

Antitumor agent-109 (also known as compound 6-15) is a small molecule inhibitor targeting the Gas6-Axl signaling pathway.[1] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, migration, and drug resistance. By inhibiting the expression of both Gas6 (Growth Arrest-Specific 6) and its receptor tyrosine kinase Axl, Antitumor agent-109 disrupts downstream signaling cascades, primarily the PI3K/Akt pathway.[1] This disruption leads to G1 phase cell cycle arrest and promotes apoptosis in cancer cells, demonstrating its potential as a targeted therapeutic agent.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of Antitumor agent-109 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were determined after a 48-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 1.1 |

| MCF-7 | Breast Cancer | 2.0 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| PANC-1 | Pancreatic Cancer | 4.0 |

| A549 | Lung Cancer | 4.2 |

| HT-29 | Colon Cancer | 4.6 |

| U937 | Leukemia | 6.7 |

Data compiled from Invivochem.[1]

Signaling Pathway and Mechanism of Action

Antitumor agent-109 exerts its anticancer effects by inhibiting the Gas6-Axl signaling axis, which subsequently downregulates the PI3K/Akt pathway. The binding of the ligand Gas6 to the Axl receptor tyrosine kinase normally triggers a signaling cascade that promotes cell survival and proliferation. Antitumor agent-109 blocks this initial step. The downstream consequences include the reduced phosphorylation of PI3K and Akt, leading to cell cycle arrest and the induction of apoptosis.

Figure 1. Signaling pathway of Antitumor agent-109.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the cytotoxicity of Antitumor agent-109.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Antitumor agent-109 and a vehicle control. Incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with Antitumor agent-109 at the desired concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathway.

-

Protein Extraction: Treat cells with Antitumor agent-109, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Axl, phospho-Axl, total PI3K, phospho-PI3K, total Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel antitumor agent like Antitumor agent-109 is depicted below.

Figure 2. General workflow for in vitro cytotoxicity testing.

Conclusion

Antitumor agent-109 demonstrates significant in vitro cytotoxicity across a panel of cancer cell lines. Its mechanism of action, through the inhibition of the Gas6-Axl signaling axis and subsequent suppression of the PI3K/Akt pathway, highlights its potential as a targeted cancer therapeutic. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel antitumor agents.

References

Antitumor Agent-109: Unraveling its Impact on Cell Cycle Progression and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Antitumor agent-109" does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide utilizes Artesunate (ART) , a well-characterized derivative of artemisinin from the plant Artemisia annua, as a representative agent to illustrate the effects of a potent antitumor compound on cell cycle progression. The data and methodologies presented are based on published research on Artesunate and serve as a comprehensive example of the requested technical guide.

Executive Summary

Artesunate, a potent antimalarial drug, has demonstrated significant antitumor activity across a spectrum of cancer cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest and the promotion of apoptosis, thereby inhibiting tumor cell proliferation. This document provides a detailed overview of the effects of Artesunate on cell cycle progression, focusing on its ability to induce G0/G1 and G2/M phase arrest. It outlines the underlying molecular pathways, presents quantitative data from key experiments, and offers detailed protocols for the methodologies cited.

Core Mechanism of Action

Artesunate exerts its anticancer effects through multiple mechanisms, with the generation of reactive oxygen species (ROS) being a central event.[1][2] The endoperoxide bridge in the structure of Artesunate is activated by intracellular iron, leading to the production of ROS.[2][3] This oxidative stress triggers a cascade of events, including DNA damage, which in turn activates cell cycle checkpoints and initiates apoptotic pathways.[4][5][6]

Effects on Cell Cycle Progression

Artesunate has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type and experimental conditions.[7][8][9]

G2/M Phase Arrest

In several cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and non-small cell lung cancer (A549), Artesunate treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][8][10] This arrest is often mediated by the activation of the ATM-Chk2-Cdc25C signaling pathway in response to DNA damage.[4] Activated ATM phosphorylates and activates Chk2, which in turn phosphorylates and inactivates Cdc25C. The inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

G0/G1 Phase Arrest

In other cancer cell types, such as colorectal cancer and renal cell carcinoma, Artesunate has been observed to induce a G0/G1 phase arrest.[7][9] This is often associated with the downregulation of key G1 phase regulatory proteins, including Cyclin D1, CDK4, and CDK2.[9][11][12] The upregulation of cyclin-dependent kinase inhibitors like p21 also plays a crucial role in mediating G0/G1 arrest.[9]

Quantitative Data on Cell Cycle Distribution

The following table summarizes the effect of Artesunate on the cell cycle distribution of SW480 and HCT116 colorectal cancer cells.

| Cell Line | Treatment (72h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| SW480 | Control | 57.38 ± 3.98 | Not Reported | Not Reported |

| Artesunate (2 µM) | 73.21 ± 1.86 | Not Reported | Not Reported | |

| Artesunate (4 µM) | 70.19 ± 4.57 | Not Reported | Not Reported | |

| HCT116 | Control | 47.02 ± 31.44 | Not Reported | Not Reported |

| Artesunate (1 µM) | 59.90 ± 0.76 | Not Reported | Not Reported | |

| Artesunate (2 µM) | 72.85 ± 3.89 | Not Reported | Not Reported | |

| Artesunate (4 µM) | 68.16 ± 2.22 | Not Reported | Not Reported |

Data adapted from a study on colorectal cancer cells.[7]

Induction of Apoptosis

Artesunate is a potent inducer of apoptosis in cancer cells.[1][13] The generation of ROS by Artesunate leads to mitochondrial dysfunction, which is a key event in the intrinsic apoptotic pathway.[1] This results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis. Artesunate has been shown to overcome drug resistance in some cancer cells by inducing apoptosis through mechanisms that are distinct from conventional chemotherapeutic agents.[1]

Signaling Pathways

Artesunate-Induced G2/M Arrest Signaling Pathway

Caption: Artesunate-induced G2/M cell cycle arrest pathway.

Artesunate-Induced Apoptosis Signaling Pathway

Caption: Artesunate-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with Artesunate.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Artesunate (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Artesunate or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 2,000 rpm for 10 minutes to remove the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p21) after Artesunate treatment.

Materials:

-

Cancer cell line

-

Artesunate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with Artesunate as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Experimental Workflow Diagram

Caption: General experimental workflow for studying cell cycle effects.

Conclusion

Artesunate represents a promising class of antitumor agents that effectively halt cancer cell proliferation by inducing cell cycle arrest and apoptosis. Its mechanism of action, centered around the generation of ROS, provides a multi-pronged attack on cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of similar antitumor compounds on cell cycle progression. Further research into the nuanced effects of Artesunate on different cancer types will continue to unveil its full therapeutic potential.

References

- 1. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]

- 2. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 3. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artesunate promotes G2/M cell cycle arrest in MCF7 breast cancer cells through ATM activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumour effects of artesunate via cell cycle checkpoint controls in human oesophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Artesunate induces G2/M cell cycle arrest through autophagy induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress on the study of the anticancer effects of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artesunate enhances radiosensitivity of human non-small cell lung cancer A549 cells via increasing NO production to induce cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Artesunate induces apoptosis, autophagy and ferroptosis in diffuse large B cell lymphoma cells by impairing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apoptosis Induction by Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the antitumor agent Paclitaxel (Taxol) induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction

Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent induction of programmed cell death, or apoptosis.[1][3][4] This guide delves into the molecular intricacies of Paclitaxel-induced apoptosis, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Paclitaxel-Induced Apoptosis

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2][4] This interference with the normal function of the mitotic spindle leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][3][5][6] This mitotic arrest is a critical trigger for the activation of apoptotic signaling pathways.

The apoptotic cascade initiated by Paclitaxel involves multiple signaling pathways:

-

Activation of the c-Jun N-terminal Kinase (JNK) Pathway: Paclitaxel treatment has been shown to activate the JNK signaling pathway.[3][7][8] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[9][10]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial for regulating apoptosis. Paclitaxel can directly bind to Bcl-2, inhibiting its anti-apoptotic function.[11][12] It can also lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

-

Caspase Activation: The induction of apoptosis by Paclitaxel culminates in the activation of a cascade of proteases called caspases.[5][14] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis can be activated. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which is regulated by Bcl-2 family proteins.[10] This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[15][16] Caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][14]

Figure 1: Signaling pathway of Paclitaxel-induced apoptosis.

Quantitative Data Summary

The cytotoxic efficacy of Paclitaxel is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of Paclitaxel can vary significantly depending on the cancer cell line and the duration of exposure.[17][18]

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) |

| SK-BR-3 | Breast Cancer | 72 | ~5 |

| MDA-MB-231 | Breast Cancer | 72 | ~2.4-5 |

| T-47D | Breast Cancer | 72 | ~3 |

| Ovarian Cancer Lines | Ovarian Cancer | 24 | 2.5 - 7.5 |

| Non-Small Cell Lung Cancer | Lung Cancer | 120 | 27 |

| Small Cell Lung Cancer | Lung Cancer | 120 | 5000 |

Table 1: IC50 values of Paclitaxel in various human cancer cell lines. Data compiled from multiple sources.[17][18][19][20][21]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study Paclitaxel-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[22]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[23]

-

Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of Paclitaxel and a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[22][23]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[23][24]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptotic cells.[25][26][27] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[25][26]

Protocol:

-

Cell Treatment: Treat cells with Paclitaxel for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[25]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[27]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[27] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[27]

-

Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[26][28]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[28]

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[29][30] It is commonly used to analyze the expression levels of key apoptotic proteins such as caspases, Bcl-2 family members, and PARP.

Protocol:

-

Protein Extraction: Lyse Paclitaxel-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[29]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.[31]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Figure 4: General workflow for Western blotting.

Conclusion

Paclitaxel is a cornerstone of cancer chemotherapy that effectively induces apoptosis in a variety of tumor cells. Its mechanism of action is complex, involving the stabilization of microtubules, cell cycle arrest at the G2/M phase, and the activation of intricate signaling pathways, including the JNK pathway and the modulation of Bcl-2 family proteins, ultimately leading to caspase activation. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of effective anticancer therapies and for optimizing the clinical use of Paclitaxel.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paclitaxel induces apoptosis via caspase-3 activation in human osteogenic sarcoma cells (U-2 OS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bosterbio.com [bosterbio.com]

- 28. kumc.edu [kumc.edu]

- 29. Western blot protocol | Abcam [abcam.com]

- 30. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Unraveling the Mechanism of Antitumor Agent-109: A Technical Guide to its Signal Transduction Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the signal transduction pathways modulated by Antitumor agent-109 (also known as compound 6-15), a novel inhibitor of the Gas6-Axl signaling axis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and development.

Antitumor agent-109 has demonstrated significant tumor suppressor activity by targeting the Gas6-Axl pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.[1][2] This guide will dissect the molecular mechanism of Antitumor agent-109, present key quantitative data, detail experimental methodologies, and provide visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action

Antitumor agent-109 functions as an inhibitor of the Gas6-Axl signaling axis.[1][2] Its primary mechanism involves the inhibition of both Gas6 (Growth Arrest-Specific 6) and its receptor tyrosine kinase, Axl.[1][2] This inhibitory action disrupts downstream signaling cascades, prominently the PI3K/Akt pathway, leading to a cascade of antitumor effects.[1][2] The key outcomes of this inhibition include cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The efficacy of Antitumor agent-109 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 2.0[1][2] |

| MDA-MB-231 (Breast Cancer) | 2.8[1][2] |

| HT-29 (Colon Cancer) | 4.6[1][2] |

| DU145 (Prostate Cancer) | 1.1[1][2] |

| U937 (Leukemia) | 6.7[1][2] |

| A549 (Lung Cancer) | 4.2[1][2] |

| PANC-1 (Pancreatic Cancer) | 4.0[1][2] |

Table 1: In Vitro Cytotoxicity of Antitumor agent-109

| Animal Model | Dosage | Treatment Schedule | Outcome |

| A549 Xenograft (BALB/c-nu mice) | 3 mg/kg | Intraperitoneal injection, 6 times a week for 31 days | Significant reduction in tumor size and weight.[2] |

| PANC-1 Xenograft (BALB/c-nu mice) | 3 mg/kg | Intraperitoneal injection, 6 times a week for 85 days | Significant reduction in tumor size and weight.[1][2] |

Table 2: In Vivo Efficacy of Antitumor agent-109

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Antitumor agent-109 inhibits the Gas6-Axl axis and downstream PI3K/Akt signaling.

Caption: A generalized workflow for Western blot analysis of protein expression and phosphorylation.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of Antitumor agent-109.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma) and PANC-1 (human pancreatic cancer) cells are commonly used.[1][2]

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: For in vitro assays, cells are treated with Antitumor agent-109 at specified concentrations (e.g., 10 µM) for a designated period (e.g., 48 hours).[1][2]

Western Blot Analysis

-

Objective: To determine the effect of Antitumor agent-109 on the expression and phosphorylation status of key signaling proteins.

-

Procedure:

-

Protein Extraction: Following treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Axl, Gas6, p-PI3K, p-Akt, Akt, PI3K, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Objective: To assess the effect of Antitumor agent-109 on cell cycle distribution.

-

Procedure:

-

Cell Preparation: Cells are treated with Antitumor agent-109, harvested, and fixed (e.g., with cold 70% ethanol).

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the sub-G1 fraction is indicative of apoptosis.[2]

-

Apoptosis Assay

-

Objective: To confirm the induction of apoptosis by Antitumor agent-109.

-

Procedure:

-

Staining: Treated cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of Antitumor agent-109.

-

Procedure:

-

Animal Model: Immunocompromised mice (e.g., BALB/c-nu) are used.[1][2]

-

Tumor Implantation: Cancer cells (e.g., A549 or PANC-1) are subcutaneously injected into the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with Antitumor agent-109 (e.g., 3 mg/kg via intraperitoneal injection) according to a defined schedule.[1][2]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

This guide provides a comprehensive overview of the current understanding of Antitumor agent-109's mechanism of action. Further research will continue to elucidate the full therapeutic potential of this promising anticancer agent.

References

Unveiling the Pharmacokinetic Profile of Antitumor Agent-109: A Technical Overview

This technical guide provides a comprehensive analysis of the preliminary pharmacokinetic profile of two distinct compounds referred to as Antitumor Agent-109. The following sections will delve into the available preclinical and clinical data for both "Anticancer agent 109 (compound 6-15)," a Gas6-Axl axis inhibitor, and "INBRX-109," a third-generation DR5 agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Anticancer Agent 109 (Compound 6-15)

"Anticancer agent 109 (compound 6-15)" is an inhibitor of the Gas6-Axl signaling pathway, which plays a crucial role in cell survival, proliferation, and migration. By targeting this axis, the agent has demonstrated significant antitumor activity in preclinical models.

In Vitro Activity

The in vitro efficacy of Anticancer agent 109 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.0[1][2] |

| MDA-MB-231 | Breast Cancer | 2.8[1][2] |

| HT-29 | Colon Cancer | 4.6[1][2] |

| DU145 | Prostate Cancer | 1.1[1][2] |

| U937 | Lymphoma | 6.7[1] |

| A549 | Lung Cancer | 4.2[1][2] |

| PANC-1 | Pancreatic Cancer | 4.0[1][2] |

In Vivo Studies

Preclinical in vivo studies have demonstrated the antitumor potential of Anticancer agent 109 in xenograft mouse models.

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| BALB/c-nu mice | A549 xenograft | 3 mg/kg, intraperitoneal injection, six times a week for 31 days | Significantly reduced tumor size and weight.[1][2] |

| BALB/c-nu mice | PANC-1 xenograft | 3 mg/kg, intraperitoneal injection, six times a week for 85 days | Significantly reduced tumor size and weight.[1][2] In PANC-1 models, tumors regressed to about a quarter of their initial size.[2] |

Mechanism of Action

Anticancer agent 109 functions by inhibiting the Gas6-Axl signaling pathway. This inhibition leads to downstream effects on key cellular processes, ultimately promoting cancer cell apoptosis and arresting the cell cycle at the G1 phase.[1][2]

Figure 1: Simplified signaling pathway of Anticancer agent 109's mechanism of action.

Experimental Protocols

In Vitro Cell Viability Assay: Human cancer cell lines (MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, and PANC-1) were cultured in appropriate media. Cells were seeded in 96-well plates and treated with varying concentrations of Anticancer agent 109 for a specified duration. Cell viability was assessed using a standard method such as the MTT or MTS assay. IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies: BALB/c-nu mice were subcutaneously injected with either A549 or PANC-1 human cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of Anticancer agent 109 at a dose of 3 mg/kg, six times a week. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.

Part 2: INBRX-109

INBRX-109 is a third-generation, recombinant, humanized death receptor 5 (DR5) agonist antibody. It is designed to overcome the limitations of earlier DR5 agonists and has shown promising antitumor activity in both preclinical and clinical settings, particularly in chondrosarcoma.[3][4]

Preclinical Characterization

In preclinical studies, INBRX-109 demonstrated antitumor activity in vitro and in patient-derived xenograft models with minimal hepatotoxicity.[3][4]

Phase I Clinical Trial

A Phase I, open-label, three-part study was initiated in November 2018 to evaluate the safety and efficacy of INBRX-109 in patients with advanced or metastatic solid tumors.[3][5]

Study Design:

-

Part 1 (Dose Escalation): Patients received INBRX-109 at dose levels of 0.3, 1, 3, 10, and 30 mg/kg.[3]

-

Administration: Intravenous infusion over 60 minutes every 21 days.[3]

-

Maximum Tolerated Dose (MTD): An MTD was not reached. A dose of 3 mg/kg every 3 weeks was selected for further investigation based on clinical efficacy and safety data.[3][4]

Pharmacokinetics: Early, unaudited pharmacokinetic data from the single-agent dose-expansion and combination cohorts indicated no significant difference in INBRX-109 pharmacokinetics in patients with different tumor types or when used in combination with various anticancer agents.[3] Preliminary immunogenicity assessments showed that treatment-emergent anti-drug antibodies (ADAs) were present in at least half of the study patients.[3]

Clinical Efficacy (Chondrosarcoma Cohorts):

-

Durable Clinical Benefit: 40.7% (11 out of 27 patients).[3][4]

-

Partial Responses: Two partial responses were observed.[3][4]

Safety Profile: INBRX-109 was well-tolerated. Most treatment-related adverse events, including those affecting the liver, were of low grade. Grade ≥3 events in the chondrosarcoma cohorts were reported in 5.7% of patients.[3][4]

Mechanism of Action

INBRX-109 is a tetravalent DR5 agonist.[3] It binds to and activates Death Receptor 5, which is a member of the tumor necrosis factor receptor superfamily. Activation of DR5 initiates a signaling cascade that leads to the induction of apoptosis (programmed cell death) in cancer cells.

Figure 2: Simplified signaling pathway of INBRX-109's mechanism of action.

Experimental Protocols

Phase I Clinical Trial Protocol (NCT03715933): This was a first-in-human, open-label, non-randomized, three-part phase 1 trial.[5][6]

-